3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1-benzothiophene-2-carboxamide
Description
This compound is a benzothiophene-2-carboxamide derivative featuring three chlorine substituents at positions 3, 4, and 6 of the benzothiophene core. The molecule also contains a 1,1-dioxidotetrahydrothiophene (sulfolane) moiety and a 4-(propan-2-yl)benzyl group, both attached to the carboxamide nitrogen. The sulfolane group introduces polar sulfone functionality, while the isopropylbenzyl substituent contributes to lipophilicity and steric bulk. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic properties, including solubility and membrane permeability .
Properties
Molecular Formula |
C23H22Cl3NO3S2 |
|---|---|
Molecular Weight |
530.9 g/mol |
IUPAC Name |
3,4,6-trichloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H22Cl3NO3S2/c1-13(2)15-5-3-14(4-6-15)11-27(17-7-8-32(29,30)12-17)23(28)22-21(26)20-18(25)9-16(24)10-19(20)31-22/h3-6,9-10,13,17H,7-8,11-12H2,1-2H3 |
InChI Key |
NYCHXKWKLHITRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(S3)C=C(C=C4Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1-benzothiophene-2-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of Chloro Substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dioxido Group: Oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Carboxamide Group: Amidation reactions involving carboxylic acid derivatives and amines.
Final Coupling Reactions: Coupling the benzothiophene core with the appropriate benzyl and thiophenyl groups under specific conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can undergo hydrolysis to form carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several analogs, including:
Key Observations :
- The target compound differs from the tetrahydrobenzothiophene analog in aromaticity (fully unsaturated benzothiophene vs. partially saturated core) and substituent positions. This likely impacts electronic properties and binding interactions.
- Compared to the benzothiazine derivative , the sulfone group is retained, but the heterocyclic core (benzothiophene vs.
Physicochemical and Spectroscopic Comparison
- NMR Analysis : Evidence from related benzothiophene derivatives (e.g., Figure 6 in ) suggests that substituents in regions analogous to the 4-isopropylbenzyl group (e.g., tert-butylphenyl in ) induce distinct chemical shifts in protons near the sulfolane moiety. For example, protons in regions analogous to "positions 29–36" (as defined in ) would experience altered shielding due to steric and electronic effects from the isopropyl group.
- Lipophilicity: The 4-(propan-2-yl)benzyl group in the target compound increases logP compared to the 4-tert-butylphenyl propenoyl analog , as branched alkyl chains enhance hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
